3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate
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Overview
Description
3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a benzofuran core with a hydroxyl group and a sulfate ester, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common methods include:
Acid-catalyzed cyclization: This involves the dehydration of carbonyl-containing compounds.
Palladium-catalyzed ring closure: Utilizes an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Intramolecular Friedel–Crafts reaction: This method is often used for constructing the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycarbofuran phenol: Shares a similar benzofuran core but with different functional groups.
Carbosulfan: Another benzofuran derivative with distinct chemical properties and applications.
2,2-Dimethyl-3-hydroxypropionaldehyde: Similar in structure but lacks the benzofuran ring.
Uniqueness
What sets 3-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl hydrogen sulfate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90433-38-8 |
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Molecular Formula |
C10H12O6S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) hydrogen sulfate |
InChI |
InChI=1S/C10H12O6S/c1-10(2)9(11)6-4-3-5-7(8(6)15-10)16-17(12,13)14/h3-5,9,11H,1-2H3,(H,12,13,14) |
InChI Key |
SUKVGWRCZHIOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OS(=O)(=O)O)O)C |
Origin of Product |
United States |
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